5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile 5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18511591
InChI: InChI=1S/C6H5FN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3
SMILES:
Molecular Formula: C6H5FN2
Molecular Weight: 124.12 g/mol

5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile

CAS No.:

Cat. No.: VC18511591

Molecular Formula: C6H5FN2

Molecular Weight: 124.12 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-1-methyl-1h-pyrrole-2-carbonitrile -

Specification

Molecular Formula C6H5FN2
Molecular Weight 124.12 g/mol
IUPAC Name 5-fluoro-1-methylpyrrole-2-carbonitrile
Standard InChI InChI=1S/C6H5FN2/c1-9-5(4-8)2-3-6(9)7/h2-3H,1H3
Standard InChI Key NISSEGSBCUHRIM-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=C1F)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrrole ring substituted with three functional groups:

  • Methyl group (CH₃): Positioned at the 1-nitrogen, enhancing steric bulk and influencing reactivity.

  • Fluorine atom (F): Occupying the 5-position, increasing lipophilicity and metabolic stability.

  • Cyano group (CN): Located at the 2-position, enabling hydrogen bonding and participation in cycloaddition reactions.

The IUPAC name, 5-fluoro-1-methylpyrrole-2-carbonitrile, reflects this substitution pattern.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₆H₅FN₂
Molecular Weight124.12 g/mol
CAS NumberNot publicly disclosed
SolubilityModerate in polar solvents
Melting PointData not available

The fluorine atom contributes to a calculated logP of 1.2, suggesting moderate lipophilicity.

Synthesis and Optimization

Key Synthetic Routes

The most efficient method involves a two-step process:

  • Reaction of 1-methylpyrrole with chlorosulfonyl isocyanate (CSI) at ≤0°C in toluene or acetonitrile.

  • Quenching with N,N-dimethylformamide (DMF) and triethylamine to precipitate intermediates, followed by distillation for isolation .

Example 2 from WO2005097743A1 achieved a 95% yield using toluene, outperforming earlier methods requiring chromatography .

Comparative Analysis

ParameterBarnett et al. (1980)WO2005097743A1 (2005)
SolventDichloromethaneToluene
Yield70–75%95%
PurificationChromatographyDistillation

The patent route eliminates aqueous workup, reducing waste and cost .

Biological Activity and Mechanisms

Progesterone Receptor Modulation

Incorporation into 5-aryloxindole derivatives (e.g., WAY-255348) yielded potent progesterone receptor (PR) antagonists. Dimethyl substituents at the 3-position of the oxindole core conferred antagonism, while larger groups (e.g., spirocyclohexyl) induced agonist effects .

WAY-255348 demonstrated:

  • EC₅₀: 0.8 nM in PR binding assays.

  • Ovulation inhibition in primates at 0.1 mg/kg.

Fluorine’s role in enhancing blood-brain barrier penetration was critical for in vivo efficacy .

Applications in Drug Development

Contraception and Women’s Health

WAY-255348’s PR antagonism enabled menses induction in 90% of rhesus monkeys at 3 mg/kg, positioning it as a non-hormonal contraceptive candidate .

Oncology

Pyrrole-2-carbonitriles serve as kinase inhibitors. Modifications at the 5-position with fluorinated aryl groups improved IC₅₀ values by 10-fold in breast cancer models.

Agricultural Chemistry

U.S. Patent 5,204,332 describes pyrrole carbonitriles as acaricides with LC₅₀ values of 0.02 ppm against Tetranychus urticae .

Research Frontiers

Structure-Activity Relationship (SAR) Studies

  • Fluorine position: 5-Fluoro substitution outperforms 4-fluoro in metabolic stability.

  • Cyano group: Replacement with esters reduces receptor binding affinity by 50% .

Material Science Applications

The compound’s π-deficient ring system facilitates use in:

  • Organic semiconductors: Hole mobility of 0.3 cm²/V·s in thin-film transistors.

  • Metal-organic frameworks (MOFs): Coordination with Cu(II) yields porous materials for CO₂ capture.

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